molecular formula C11H21NO2 B1375243 2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1496715-13-9

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1375243
CAS No.: 1496715-13-9
M. Wt: 199.29 g/mol
InChI Key: IVGBCYBVACEZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a heterocyclic spiro compound characterized by a central nitrogen atom (aza) at position 4, two oxygen atoms (dioxa) at positions 1 and 9, and three methyl substituents at positions 2, 8, and 7. Its molecular formula is C₁₁H₂₁NO₂ (derived from the base structure C₈H₁₅NO₂ with three methyl additions) . The compound has been synthesized via a Prins cascade cyclization involving aldehydes and a sulfonamide precursor, representing a novel route to spiromorpholinotetrahydropyran derivatives .

Properties

IUPAC Name

2,10,10-trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-12-8-11(14-9)4-5-13-10(2,3)7-11/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGBCYBVACEZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCOC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an amine or an alcohol .

Scientific Research Applications

Chemistry

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAqueous mediumKetones/Aldehydes
ReductionLithium aluminum hydrideAnhydrous etherAmines/Alcohols
SubstitutionAlkyl halides + Base (NaOH)VariesAlkylated products

This versatility allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound is investigated for its potential biological activity , particularly its interactions with biomolecules. Studies have suggested that it may exhibit antimicrobial and anticancer properties.

Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines, revealing significant cytotoxicity at specific concentrations. The mechanism of action appears to involve the modulation of enzyme activity through hydrogen bonding interactions with target proteins.

Medicine

The therapeutic potential of this compound is being explored in drug development:

Therapeutic Area Potential Applications
AntimicrobialTreatment of bacterial infections
AnticancerChemotherapy adjuncts for tumor suppression

Research indicates that the compound may enhance the efficacy of existing treatments when used in combination therapies.

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes:

Industry Application
Material ScienceSynthesis of polymers and advanced materials
Chemical ManufacturingDevelopment of specialty chemicals

The unique properties of this compound make it suitable for applications requiring specific chemical characteristics.

Mechanism of Action

The mechanism of action of 2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Heteroatom Position and Ring Systems

Compound Name Heteroatom Positions Substituents Molecular Formula Key Features
2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane 1,9-dioxa; 4-aza 2,8,8-trimethyl C₁₁H₂₁NO₂ Unique methyl substitution pattern; synthesized via Prins cyclization
8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa; 9-aza Ethoxycarbonyl, propyl C₁₁H₁₉NO₄ Ethoxycarbonyl group enhances lipophilicity; used in stereoselective syntheses
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa; 9-aza Benzyl, phenyl C₂₀H₂₁NO₂ Bulky aromatic substituents; potential sigma1 receptor antagonist
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane 2,4,8,10-tetraoxa 3,9-dimethyl C₉H₁₆O₄ Phosphorus-free flame retardant; tetraoxa system increases oxidative stability
(2S,6R,8S)-8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane 1,7-dioxa Methyl, propyl C₁₂H₂₂O₂ Stereochemically complex; used in pheromone studies

Key Differentiators of this compound

Substituent Pattern : The 2,8,8-trimethyl groups distinguish it from other spiro compounds with ethyl, propyl, or aromatic substituents.

Heteroatom Arrangement : The 1,9-dioxa-4-aza configuration contrasts with analogs like 1,5-dioxa-9-aza or 1,7-dioxa systems.

Synthetic Accessibility : Its Prins-based synthesis offers a streamlined route compared to multi-step epoxidations or condensations .

Biological Activity

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (CAS No. 1496715-13-9) is a synthetic compound characterized by its unique spirocyclic structure and biological potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}NO2_2
  • Molecular Weight : 199.29 g/mol
  • Structural Features : The presence of three methyl groups and a spirocyclic framework contributes to its distinct chemical behavior.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The nitrogen atom in the spirocyclic ring is capable of forming hydrogen bonds and coordinating with metal ions, which can modulate enzyme activity and receptor interactions.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is likely linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific mechanisms include:

  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis and inhibits tumor growth
Enzyme InhibitionModulates enzyme activity in metabolic pathways

Notable Research

A study conducted by Pendergrass et al. (2020) evaluated the effects of various compounds on bacterial secretion systems and highlighted the potential of spirocyclic compounds like this compound in inhibiting pathogenic processes without significant cytotoxicity .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions using appropriate precursors and reagents such as sodium hydride in THF . Its unique structure makes it a valuable building block for developing new pharmaceuticals and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.